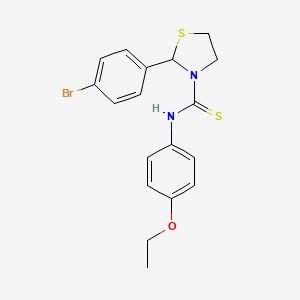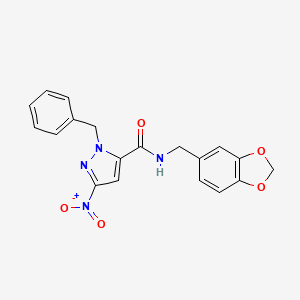![molecular formula C11H6ClN3O2S B11084895 (6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone](/img/structure/B11084895.png)
(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-ylmethanone is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazolo-pyridine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-ylmethanone typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
6-Chloro-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-chloro-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-ylmethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazoles: Found in drugs developed for treating allergies, hypertension, and bacterial infections.
1,2,4-Triazolopyrimidines: Attract interest due to their pharmacological activities, such as antitumor and anti-inflammatory properties.
Uniqueness
6-Chloro-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-ylmethanone is unique due to its specific combination of a triazolo-pyridine core with a furyl methanone group. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H6ClN3O2S |
|---|---|
Molecular Weight |
279.70 g/mol |
IUPAC Name |
(6-chloro-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C11H6ClN3O2S/c12-7-3-4-9-13-11(18)15(14(9)6-7)10(16)8-2-1-5-17-8/h1-6H |
InChI Key |
CFUSMLCWZWLQPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)N2C(=S)N=C3N2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-N'-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B11084823.png)
![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-cyclohexylpropanamide](/img/structure/B11084835.png)

![ethyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11084844.png)

![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-hydroxy-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11084860.png)
![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl thiophene-2-sulfonate](/img/structure/B11084861.png)
![5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11084865.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-iodobenzamide](/img/structure/B11084874.png)

![6'-Amino-3'-isopropyl-1-methyl-1'H-spiro[piperidine-4,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11084879.png)
![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11084882.png)
![5-benzyl-9-(4-chlorophenyl)-14-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11084889.png)
![7-chloro-4-methyl-6-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11084898.png)
